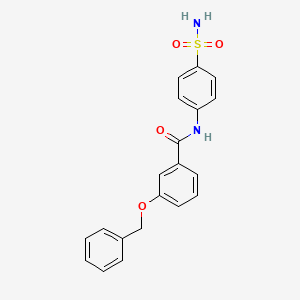
3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide and its derivatives have been extensively studied for their inhibition of carbonic anhydrase (CA) isoenzymes. Compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and others have shown nanomolar inhibitory concentration (IC50) values against various CA isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These findings indicate the potential of these compounds in modulating physiological processes mediated by CA isoenzymes, highlighting their utility in scientific research aimed at understanding and potentially managing conditions associated with CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Structure-Activity Relationships
The synthesis of novel acridine and bis acridine sulfonamides, starting from 4-amino-N-(4-sulfamoylphenyl)benzamide, has been explored to understand the structure-activity relationships in inhibiting cytosolic carbonic anhydrase isoforms II and VII. These studies provide insights into the molecular interactions between the sulfonamide derivatives and CA isoenzymes, aiding in the design of more potent inhibitors. The research demonstrates the versatility of this compound derivatives in probing the functionality of CA enzymes, which are critical in various physiological and pathological processes (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Molecular Structure and Computational Studies
The molecular structure and conformational behavior of compounds derived from this compound have been determined through X-ray crystallography and computational chemistry methods. Such studies provide valuable information on the molecular basis of the biological activity of these compounds. Understanding the gas-phase structure and solvation effects on conformation contributes to the rational design of new derivatives with enhanced biological activities. This research underscores the importance of structural analysis in the development of pharmaceutical agents (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Therapeutic Potential and Mechanism of Action
Research into the mechanism of action of this compound derivatives has identified them as potent and selective inhibitors of human carbonic anhydrase isoforms. These findings suggest therapeutic potential in conditions where modulation of CA activity is beneficial. The specificity of these compounds for certain CA isoforms offers a promising avenue for targeted therapy, minimizing potential side effects associated with broader CA inhibition (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenylmethoxy-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c21-27(24,25)19-11-9-17(10-12-19)22-20(23)16-7-4-8-18(13-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLWYFZSGFJBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

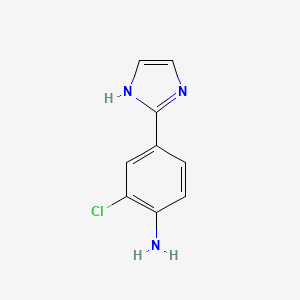
![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)
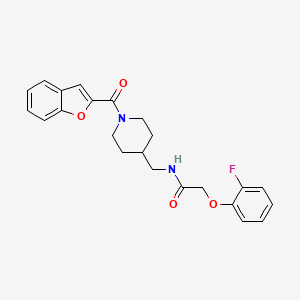
![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)
![5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/structure/B2750644.png)
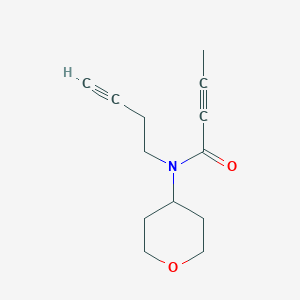
![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)
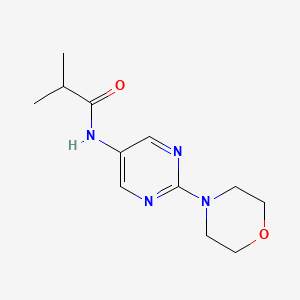
![N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2750649.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2750653.png)
![6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750654.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2750661.png)